6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-[2-(4-methoxyphenyl)ethyl]-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-16-7-3-14(4-8-16)11-12-25-13-18-19(21(25)26)20(24-22(27)23-18)15-5-9-17(29-2)10-6-15/h3-10,20H,11-13H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQTYTHELOYYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the pyrrolopyrimidine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex heterocyclic structure characterized by:
- A pyrimidine ring fused to a pyrrole unit.
- Substituents that enhance its reactivity and biological profile, such as a methoxyphenethyl group and a methylthio group.
Biological Activities
Pyrrolopyrimidine derivatives have been extensively studied for their biological activities. The specific biological activities of This compound include:
1. Anticancer Activity
Research indicates that pyrrolopyrimidine derivatives can inhibit various kinases involved in cancer progression. For instance:
- Inhibition of IGF-1R : Similar compounds have shown potent inhibition against insulin-like growth factor 1 receptor (IGF-1R), which is crucial in tumor cell proliferation and survival. A related compound exhibited an IC50 value of 2 nM against IGF-1R .
2. Antimicrobial Properties
The compound is expected to possess antimicrobial activity based on structural similarities with other known antimicrobial agents in the pyrrolopyrimidine family. For example:
- Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .
3. CNS Activity
Certain derivatives of pyrrolopyrimidines have shown dual activity in central nervous system (CNS) models:
- Some compounds exhibited both CNS stimulation and depression effects during pharmacological evaluation in animal models .
The biological efficacy of This compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may inhibit critical signaling pathways by targeting specific kinases involved in cell growth and survival.
- Antimetabolite Action : Similar compounds have been reported to act as antifolates by inhibiting dihydrofolate reductase (DHFR), leading to disrupted nucleotide synthesis necessary for DNA replication .
Case Studies
Several studies have evaluated the biological activity of pyrrolopyrimidine derivatives:
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of pyrrolo-pyrimidines exhibit significant anticonvulsant properties. For example, studies utilizing the maximal electroshock seizure (MES) model have demonstrated that compounds similar to this one provide effective seizure protection comparable to established anticonvulsants such as phenobarbital. This suggests that the compound may interact with neurotransmitter systems involved in seizure activity.
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored against various pathogens. Studies indicate that modifications in the substituents can enhance activity against specific Gram-positive bacteria. Structure-activity relationship (SAR) analyses have been crucial in identifying which modifications lead to increased efficacy.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in certain human cancer cells. Further investigations are necessary to elucidate the underlying mechanisms and optimize its efficacy against specific tumor types.
Other Potential Applications
The unique structure of the compound may also suggest potential applications in other therapeutic areas, including:
- Neuropharmacology : Due to its effects on neurotransmitter systems.
- Oncology : As a potential candidate for cancer treatment due to observed cytotoxicity.
- Infectious Diseases : For its antimicrobial properties.
Summary of Biological Activities
Case Study 1: Anticonvulsant Evaluation
A study evaluated the anticonvulsant effects of a series of pyrrolo-pyrimidine derivatives using the MES model. The results indicated that specific substituents on the pyrrolo-pyrimidine core significantly influenced anticonvulsant activity, leading to recommendations for further development of these compounds as potential therapeutic agents for epilepsy.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several derivatives were tested against a panel of Gram-positive bacteria. The results demonstrated that specific chemical modifications could enhance antimicrobial efficacy, suggesting pathways for developing new antibiotics based on this scaffold.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations :
Hydroxyl groups (e.g., 4j, Compound A) improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation.
Position 6 Modifications :
- 4-Methoxyphenethyl (target) vs. 4-methoxybenzyl (): The phenethyl chain introduces conformational flexibility, possibly enabling better interaction with deep hydrophobic pockets in target proteins.
- Substitutions like benzyl (Compound A) or fluorobenzyl (Compound D) () show that electron-withdrawing groups (e.g., Cl, F) enhance binding specificity in enzyme inhibition.
Molecular Simulation and Binding Interactions
- Hydrophobic Interactions : The methylthio group in the target compound may form stronger van der Waals interactions compared to hydroxyl or chloro substituents, as seen in simulations of 4j ().
- Hydrogen Bonding: Analogs with hydroxyl groups (e.g., 4j) show hydrogen bonding with catalytic residues in target enzymes, while the target’s methoxy and methylthio groups rely on non-polar interactions, which could alter selectivity.
Q & A
Q. What methodologies address batch-to-batch variability in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
